molecular formula C20H12BrN B578594 12-Bromo-9H-dibenzo[a,c]carbazole CAS No. 1279011-16-3

12-Bromo-9H-dibenzo[a,c]carbazole

Cat. No.: B578594
CAS No.: 1279011-16-3
M. Wt: 346.227
InChI Key: HPNBCGKHGLWWJA-UHFFFAOYSA-N
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Description

12-Bromo-9H-dibenzo[a,c]carbazole: is an organic compound with the molecular formula C20H12BrN. It is a derivative of dibenzo[a,c]carbazole, where a bromine atom is substituted at the 12th position. This compound is known for its applications in organic electronics and optoelectronic devices due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is carefully controlled, and the product is purified using techniques such as recrystallization or column chromatography. Companies like Zhejiang Hongwu Technology Co., Ltd. have developed efficient processes for the kilogram-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 12-Bromo-9H-dibenzo[a,c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted dibenzo[a,c]carbazole derivatives .

Scientific Research Applications

12-Bromo-9H-dibenzo[a,c]carbazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    9H-Dibenzo[a,c]carbazole: The parent compound without the bromine substituent.

    9-Methyl-9H-dibenzo[a,c]carbazole: A derivative with a methyl group instead of bromine.

    Other Halogenated Derivatives: Compounds with different halogen substituents (e.g., chlorine, fluorine).

Uniqueness: 12-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which significantly alters its electronic properties compared to its non-brominated or differently substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

17-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN/c21-12-9-10-18-17(11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)22-18/h1-11,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBCGKHGLWWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=CC(=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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